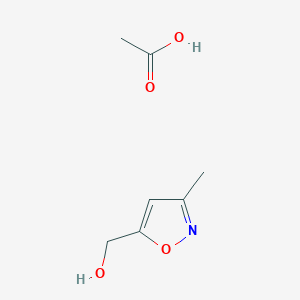
(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid typically involves the reaction of 3-methyl-1,2-oxazole with formaldehyde and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted oxazole derivatives
Applications De Recherche Scientifique
(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylisoxazol-5-yl)methanol: Similar in structure but differs in the position of the functional groups.
(3-Methoxy-1,2-oxazol-5-yl)methanol: Contains a methoxy group instead of a methyl group.
Uniqueness
(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
acetic acid;(3-methyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C5H7NO2.C2H4O2/c1-4-2-5(3-7)8-6-4;1-2(3)4/h2,7H,3H2,1H3;1H3,(H,3,4) |
Clé InChI |
HCCOXJMKOMWSMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
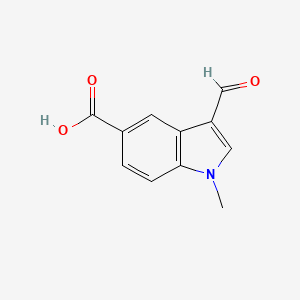
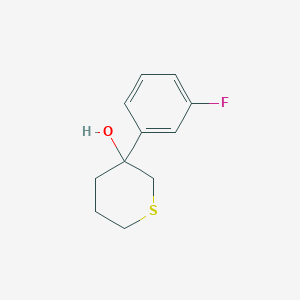

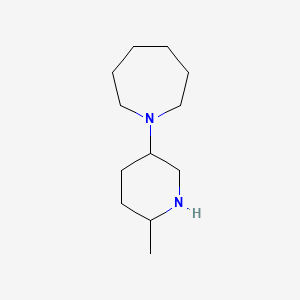

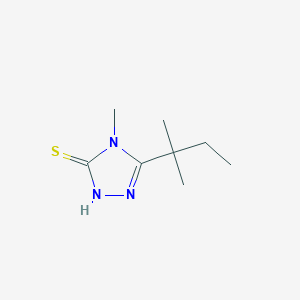
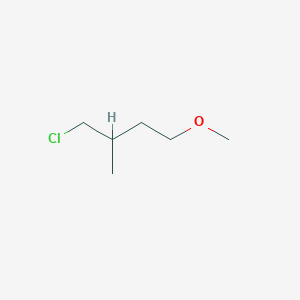
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
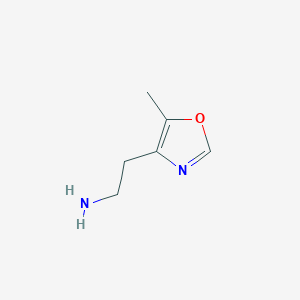
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
